2-Chlorovinylarsonic acid
Description
Properties
CAS No. |
64038-44-4 |
|---|---|
Molecular Formula |
C2H4AsClO3 |
Molecular Weight |
186.42 g/mol |
IUPAC Name |
2-chloroethenylarsonic acid |
InChI |
InChI=1S/C2H4AsClO3/c4-2-1-3(5,6)7/h1-2H,(H2,5,6,7) |
InChI Key |
ZIFKIDBGHAWONQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[As](=O)(O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 2 Chlorovinylarsonic Acid
Precursor Chemistry and Formation Pathways
2-Chlorovinylarsonic acid (CVAA) is not typically synthesized directly but is rather the product of environmental degradation of the chemical warfare agent Lewisite (dichloro(2-chlorovinyl)arsine). The formation of Lewisite itself involves the reaction of arsenic trichloride (B1173362) with acetylene (B1199291), often using a catalyst such as mercuric chloride in the presence of hydrochloric acid.
The primary pathway to the formation of 2-chlorovinylarsonic acid begins with the hydrolysis of Lewisite. In the presence of moisture, Lewisite rapidly hydrolyzes to form 2-chlorovinylarsenous oxide, also known as Lewisite oxide. This intermediate is more stable than Lewisite but remains highly toxic. Subsequent oxidation of 2-chlorovinylarsenous oxide leads to the formation of 2-chlorovinylarsonic acid. This oxidation process can occur slowly in soil and water. Both Lewisite and its oxide can be oxidized to 2-chlorovinylarsonic acid. evitachem.com
Synthesis of Precursor (Lewisite): AsCl₃ + C₂H₂ → ClCH=CHAsCl₂
Hydrolysis of Lewisite: ClCH=CHAsCl₂ + H₂O → ClCH=CHAs(OH)₂ + 2HCl
Oxidation to 2-Chlorovinylarsonic acid: ClCH=CHAs(OH)₂ + [O] → ClCH=CHAsO(OH)₂
This transformation is a key aspect of the environmental fate of Lewisite, resulting in a more water-soluble and persistent arsenic species.
Chemical Transformations of 2-Chlorovinylarsonic Acid
The chemical behavior of 2-chlorovinylarsonic acid is characterized by several key reaction types, including hydrolytic processes, changes in arsenic's oxidation state, and interactions with various ligands in environmental matrices.
Hydrolytic Processes and Reaction Intermediates
The formation of 2-chlorovinylarsonic acid is intrinsically linked to hydrolysis. The precursor, Lewisite, undergoes rapid hydrolysis in aqueous environments. evitachem.com This reaction cleaves the arsenic-chlorine bonds, replacing them with hydroxyl groups to form 2-chlorovinylarsonous acid (ClCH=CHAs(OH)₂), which exists in equilibrium with its dehydrated form, 2-chlorovinylarsenous oxide ((ClCH=CHAs)₂O). journals.co.zaresearcher.life
2-Chlorovinylarsonous acid is a critical reaction intermediate in the pathway to 2-chlorovinylarsonic acid. It is the hydrated form of 2-chlorovinylarsine oxide and is found exclusively in aqueous solutions. researcher.life The stability and subsequent reactions of this trivalent arsenic intermediate are pivotal in determining the environmental persistence and transformation of Lewisite-derived arsenic.
Oxidative Pathways and Arsenic Oxidation State Changes
A fundamental chemical transformation in the formation of 2-chlorovinylarsonic acid is the change in the oxidation state of the arsenic atom. Lewisite and its initial hydrolysis product, 2-chlorovinylarsonous acid, contain arsenic in the trivalent (+3) oxidation state. researchgate.net
The subsequent oxidation of 2-chlorovinylarsonous acid results in the formation of 2-chlorovinylarsonic acid, where the arsenic atom is in the more stable pentavalent (+5) oxidation state. journals.co.zaresearchgate.net This oxidation can be facilitated by environmental oxidants and microbial activity. evitachem.comnih.gov This conversion from As(III) to As(V) is significant as it alters the mobility and chemical reactivity of the arsenic compound in the environment. The pentavalent state in 2-chlorovinylarsonic acid contributes to its increased stability compared to its trivalent precursors. researchgate.net
| Compound | Arsenic Oxidation State | Significance |
| Lewisite (dichloro(2-chlorovinyl)arsine) | +3 | Precursor |
| 2-Chlorovinylarsonous acid | +3 | Hydrolysis Intermediate |
| 2-Chlorovinylarsonic acid | +5 | Final Oxidation Product |
Ligand Exchange and Complexation Reactions in Environmental Systems
In environmental systems, 2-chlorovinylarsonic acid can participate in ligand exchange and complexation reactions, which influence its fate and transport. A significant interaction is its reaction with thiol groups (-SH), which are present in many biological molecules such as the amino acid cysteine. wikipedia.org Organoarsenic compounds can form stable adducts with these thiol-containing molecules, a reaction that can be considered a form of ligand exchange. evitachem.com
In soil environments, the behavior of arsenicals is often governed by their interaction with mineral surfaces. It has been noted that organoarsenic compounds can undergo ligand exchange reactions with the hydroxyl groups present on the surfaces of iron (hydr)oxides. researchgate.net This complexation can lead to the adsorption and immobilization of 2-chlorovinylarsonic acid in the soil matrix.
Furthermore, microbial activity plays a role in the transformation of 2-chlorovinylarsonic acid. Certain microorganisms, such as Nocardia carnea and Rhodococcus opacus, have been shown to degrade 2-chlorovinylarsonic acid, utilizing it as a carbon source. nih.gov This biodegradation process involves complex biochemical reactions that break down the molecule into less complex substances like ethylene (B1197577) glycol, glycolic acid, and arsenic acid. nih.gov
| Reactant/Environmental Component | Type of Interaction | Potential Product/Outcome |
| Thiol-containing biomolecules | Ligand Exchange (Adduct Formation) | Stable organoarsenic-sulfur adducts |
| Iron (hydr)oxides in soil | Ligand Exchange/Complexation | Adsorption and immobilization in soil |
| Soil Microorganisms | Biodegradation | Ethylene glycol, glycolic acid, arsenic acid |
Environmental Occurrence, Distribution, and Speciation of 2 Chlorovinylarsonic Acid
Anthropogenic Sources and Release Mechanisms
The primary routes of CVAOA into the environment are linked to the chemical transformation of Lewisite at sites of former production, storage, or disposal.
2-Chlorovinylarsonic acid is a stable, oxidized degradation product of Lewisite [dichloro(2-chlorovinyl)arsine]. nih.govjournals.co.za The formation process is a multi-step degradation pathway that occurs upon Lewisite's exposure to environmental conditions. Initially, Lewisite, which is sparingly soluble in water, undergoes rapid hydrolysis to form 2-chlorovinylarsenous acid (CVAA), also known as Lewisite oxide, and hydrochloric acid. journals.co.zanih.govnrt.orgnih.gov This intermediate, CVAA, is also a potent vesicant and is the primary metabolite found in animals exposed to Lewisite. journals.co.zanih.govarmyacademy.rod-nb.info In the presence of oxygen, CVAA is subsequently, and more slowly, oxidized to the more stable pentavalent arsenic compound, 2-chlorovinylarsonic acid. journals.co.zanih.govdtic.mildtic.mil This oxidation process is known to occur in various environmental media, including seawater, freshwater, and soil. dtic.mildtic.mil
Table 1: Degradation Pathway of Lewisite to 2-Chlorovinylarsonic Acid
| Step | Parent Compound | Process | Product | Environmental Media |
|---|---|---|---|---|
| 1 | Lewisite | Hydrolysis | 2-Chlorovinylarsenous acid (CVAA) | Water, Moist Soil |
| 2 | 2-Chlorovinylarsenous acid (CVAA) | Oxidation | 2-Chlorovinylarsonic acid (CVAOA) | Seawater, Freshwater, Soil |
Significant quantities of chemical munitions were dumped into the sea, particularly after World War II. dtu.dktandfonline.comdtu.dk These dumpsites represent a long-term source of contamination as the munitions casings corrode and release their contents. 2-Chlorovinylarsonic acid has been identified as a key compound of concern in these locations. For instance, studies of the Bornholm Basin in the Baltic Sea, where approximately 11,000 tons of chemical warfare agents were dumped, have detected CVAOA. dtu.dktandfonline.comdtu.dk The compound is considered a residue found in the dumpsite area, and its ecotoxicity has been evaluated as part of risk assessments for these legacy sites. tandfonline.comdtu.dk
In addition to marine dumpsites, terrestrial locations where Lewisite was produced or buried are significant sources of CVAOA contamination. nih.gov Soil profile analysis from abandoned chemical weapon burial sites has confirmed the presence of CVAOA as a degradation product. nih.gov At one such site, organic arsenic pollutants, including CVAOA, accounted for 1.27% to 18.20% of the total arsenic found in the soil. nih.gov These findings underscore that former military sites and dumps are primary reservoirs for the environmental release of this compound. nih.govnih.gov
Environmental Compartmentalization and Transport Phenomena
Once released, the distribution of 2-chlorovinylarsonic acid in the environment is governed by its chemical properties and interactions with different environmental compartments.
2-Chlorovinylarsonic acid is a stable and soluble degradation product found in both seawater and freshwater. journals.co.zadtic.mildtic.mil Its formation from Lewisite hydrolysis and oxidation is thought to occur gradually in these aquatic systems. dtic.mildtic.mil Analytical methods have been specifically developed to detect and quantify CVAOA in surface water and seawater, confirming its persistence in aqueous matrices. dtic.mildtic.mil
Studies on sea-dumped munitions in the Baltic Sea have not only detected CVAOA but also characterized its acute toxicity to marine organisms, highlighting its potential impact on aquatic ecosystems. dtu.dktandfonline.comtandfonline.com Research using the marine bacterium Allivibrio fischeri classified 2-chlorovinylarsonic acid as very toxic. tandfonline.comresearchgate.net
Table 2: Acute Ecotoxicity of 2-Chlorovinylarsonic Acid in a Marine Bacterium
| Test Organism | Endpoint | Value (μg L⁻¹) | Reference |
|---|---|---|---|
| Allivibrio fischeri (Microtox™ test) | EC50 | 31.20 | dtu.dktandfonline.comtandfonline.com |
While soluble forms of arsenic can be transported over long distances in water, they can also adsorb to sediments, particularly those rich in clays, iron oxides, and organic material. epa.gov In the vicinity of chemical munition dumpsites, unusual behavior of inorganic arsenic has been observed in sediments, suggesting that leakage from munitions influences local sediment chemistry. researchgate.net This indicates a potential for CVAOA to associate with bottom sediments in contaminated aquatic systems.
In terrestrial environments, soil moisture facilitates the initial hydrolysis of Lewisite, with subsequent oxidation leading to the formation of 2-chlorovinylarsonic acid. nih.gov Under certain conditions, these degradation products can persist in soils for decades. nrt.orgnrt.org
Detailed investigations at former chemical weapon burial sites provide insight into the vertical migration of CVAOA. In one study, total arsenic concentrations, including CVAOA, peaked at a burial depth of approximately 40-60 cm. nih.gov The contamination level was moderate to heavy in the surface agricultural soil but was insignificant below a depth of one meter, suggesting that arsenic migration was relatively limited through that specific soil profile. nih.gov The study also detected CVAOA in soil pore water, indicating its mobilization and potential to enter groundwater. nih.gov The primary mechanism controlling its retention in the soil was identified as binding to iron and aluminum oxides. nih.gov Other research has also noted that residual organic arsenic in contaminated soils often includes 2-chlorovinylarsonic acid, triphenylarsine, and phenylarsine (B13959437) oxide. researchgate.netresearchgate.net
Table 3: Distribution of Arsenic Species in a Contaminated Soil Profile
| Parameter | Finding | Reference |
|---|---|---|
| Peak Total As Concentration Depth | ~40-60 cm | nih.gov |
| Organic Arsenic Pollutants (% of Soil As) | 1.27 - 18.20% | nih.gov |
| Migration Limit | Insignificant contamination below 1 meter | nih.gov |
| Presence in Pore Water | Detected | nih.gov |
There is currently no direct research available on the atmospheric fate and transport of 2-chlorovinylarsonic acid itself. However, the general behavior of arsenic in the atmosphere provides a basis for consideration. Atmospheric arsenic primarily exists as various compounds adsorbed onto the surface of fine particulate matter. energysecurity.gov.uk These particles can be transported over long distances by wind before being removed from the atmosphere through wet or dry deposition. energysecurity.gov.ukresearchgate.net
While no data exists for CVAOA, its precursor, Lewisite, is noted to have a UV absorption spectrum that suggests some photodegradation may occur, and rapid hydrolysis is possible in the gas phase. nih.gov It is conceivable, though not documented, that volatile precursors or CVAOA adsorbed to soil dust from contaminated sites could become airborne. The primary sources of atmospheric arsenic are industrial processes and mining, with long-range transport models showing that emissions from one continent can contribute to deposition in another. researchgate.net However, without specific studies, the relevance of atmospheric transport as a significant pathway for the wider distribution of 2-chlorovinylarsonic acid from contaminated sites remains speculative.
Biogeochemical Cycling and Arsenic Speciation Dynamics of 2-Chlorovinylarsonic acid
The environmental presence of 2-chlorovinylarsonic acid (CVAOA) is primarily linked to the degradation of the chemical warfare agent, lewisite. As a stable abiotic metabolite, its biogeochemical cycling and speciation are critical in understanding its long-term environmental impact. This section explores the abiotic transformations CVAOA may undergo and the influence of key geochemical factors on its environmental fate.
Abiotic Speciation Transformations
Once formed in the environment, 2-chlorovinylarsonic acid is subject to further abiotic transformation processes that dictate its persistence and mobility. These transformations primarily involve hydrolysis, oxidation, and photodegradation, altering the arsenic species present.
The initial formation of CVAOA results from the hydrolysis of lewisite to 2-chlorovinylarsonous acid (CVAA), which is subsequently oxidized to CVAOA. unl.edu This oxidation represents a key abiotic transformation step. The stability of CVAOA in the environment means that it can persist, however, further abiotic processes can lead to its degradation. researchgate.net While specific kinetic data for the abiotic degradation of CVAOA are not extensively documented, the behavior of other organoarsenicals and chlorinated compounds can provide insights into its potential transformation pathways.
Hydrolysis: The carbon-arsenic bond in organoarsenicals can be susceptible to hydrolysis under certain environmental conditions. For CVAOA, hydrolysis could potentially lead to the cleavage of the chlorovinyl group, resulting in the formation of inorganic arsenic species such as arsenate (As(V)). The rate of hydrolysis is generally influenced by pH and temperature. For instance, the hydrolysis of amides, another class of organic compounds, shows a dependence on pH, with rates increasing in both acidic and basic conditions. researchgate.net Similarly, the hydrolysis of polysaccharides is also acid-catalyzed, with the kinetic rate constant being linearly dependent on the acid concentration. nih.gov It is plausible that similar pH-dependent hydrolysis could affect CVAOA.
Oxidation and Reduction: Redox conditions play a crucial role in arsenic speciation. CVAOA contains arsenic in the pentavalent state (As(V)). Under reducing conditions, which can be found in anoxic sediments and groundwater, As(V) species can be reduced to the more mobile and toxic As(III) species. Abiotic reducing agents in the environment, such as sulfide (B99878) minerals or ferrous iron (Fe(II)), can facilitate this transformation. d-nb.info For example, the reduction of substituted nitrobenzenes is known to be mediated by Fe(II) in aqueous mineral suspensions. epa.gov Conversely, in oxidizing environments, As(V) is the more stable form, and CVAOA would be expected to persist. The redox potential (Eh) of the environment is a key determinant of the dominant arsenic species. researchgate.net
Photodegradation: Sunlight can provide the energy for the photolytic degradation of organic compounds. For some organoarsenicals, photodegradation can lead to the breakdown of the molecule and the release of inorganic arsenic. For example, the photodegradation of diphenylarsinic acid (DPAA), another arsenical compound, has been shown to proceed under UV-C irradiation, leading to its complete degradation into inorganic arsenic species. researchgate.net The presence of other substances in the water, such as nitrate (B79036) or humic acids, can influence the rate of photodegradation. researchgate.net While specific studies on the photodegradation of CVAOA are limited, it is a plausible abiotic transformation pathway, particularly in surface waters exposed to sunlight.
| Transformation Process | Potential Reactants/Conditions | Potential Products | Significance |
| Hydrolysis | Water, Acidic/Basic pH | Inorganic Arsenate (As(V)), Chloro-organic compounds | Alters the organic structure of the arsenical, potentially leading to less complex arsenic species. |
| Reduction | Fe(II), Sulfide minerals, Anoxic conditions | 2-Chlorovinylarsonous acid (CVAA - As(III)) | Increases arsenic mobility and toxicity. |
| Oxidation | Oxygen, Oxidizing minerals, Oxic conditions | (CVAOA is already oxidized) | Maintains arsenic in the less mobile As(V) state. |
| Photodegradation | Sunlight (UV radiation) | Inorganic Arsenic, Simpler organic molecules | Potential for complete mineralization of the organic part of the molecule. |
Influence of Geochemical Factors on Environmental Fate
The environmental behavior of 2-chlorovinylarsonic acid, including its transport and bioavailability, is significantly influenced by various geochemical factors. These factors primarily affect the sorption of CVAOA to soil and sediment particles, which in turn governs its concentration in the aqueous phase.
Sorption to Soil and Sediment Minerals: The interaction of CVAOA with mineral surfaces is a key process controlling its mobility. Arsenic species, including organoarsenicals, are known to adsorb to iron and aluminum (hydr)oxides, clay minerals, and organic matter. nih.gov The adsorption of a related compound, diphenylarsinic acid (DPAA), was found to be stronger in a soil with a higher content of variable-charge minerals (Acrisol) compared to a soil with more constant-charge minerals (Phaeozem), suggesting that specific adsorption to mineral surfaces is a primary mechanism. researchgate.net For CVAOA, the arsonic acid functional group is expected to play a major role in its adsorption behavior, similar to other phenylarsonic acid compounds. researchgate.net
Effect of pH: The pH of the soil and water is a master variable controlling the surface charge of minerals and the speciation of CVAOA, thereby influencing its sorption. The adsorption of anionic species, such as arsenate and likely CVAOA, generally decreases with increasing pH. This is because the mineral surfaces become more negatively charged, leading to electrostatic repulsion. bibliotekanauki.pl For example, the sorption of other ionizable organic chemicals is highly dependent on pH, which governs their speciation into neutral or ionic forms with different affinities for soil organic carbon. nih.gov
Effect of Redox Potential (Eh): The redox potential of the environment directly impacts the oxidation state of arsenic. As discussed previously, reducing conditions can transform the As(V) in CVAOA to As(III), which is generally more mobile in the environment. The mobility of metals in sediments has been shown to be affected by both pH and redox potential, with more metals being mobilized in oxidized sediments at the same pH. tuhh.de Changes in redox conditions, such as those occurring during the flooding and draining of wetlands, can lead to dynamic changes in arsenic speciation and mobility. usgs.gov
Influence of Competing Ions and Organic Matter: The presence of other ions in the soil solution can compete with CVAOA for adsorption sites. Phosphate (B84403), in particular, is known to be a strong competitor for the same adsorption sites as arsenate due to its similar chemical structure. The adsorption of DPAA was significantly affected by the presence of phosphate. researchgate.net Dissolved organic matter can also influence the mobility of CVAOA, either by competing for adsorption sites or by forming soluble complexes with the arsenical.
| Geochemical Factor | Influence on CVAOA Fate | Research Findings for Related Compounds |
| Sorption | Decreases mobility and bioavailability. | Phenylarsonic acids adsorb to iron and aluminum (hydr)oxides and clay minerals. nih.govresearchgate.net |
| pH | Affects surface charge of minerals and CVAOA speciation. Lower pH generally favors adsorption. | Adsorption of anionic arsenic species decreases with increasing pH. bibliotekanauki.pl |
| Redox Potential (Eh) | Determines the oxidation state of arsenic (As(V) vs. As(III)), affecting mobility and toxicity. | Reducing conditions can lead to the release of more mobile As(III) species. researchgate.nettuhh.de |
| Competing Ions | Phosphate can decrease CVAOA adsorption by competing for binding sites. | Phosphate significantly affects the adsorption of diphenylarsinic acid. researchgate.net |
| Organic Matter | Can either enhance or decrease mobility through complexation or competition for sorption sites. | Soil organic matter had no significant effect on the adsorption of diphenylarsinic acid in one study. researchgate.net |
Advanced Analytical Methodologies for 2 Chlorovinylarsonic Acid Detection and Quantification
Principles of Arsenic Speciation Analysis
Arsenic speciation analysis is the process of identifying and quantifying the different chemical forms of arsenic present in a sample. The toxicity, mobility, and bioavailability of arsenic are highly dependent on its chemical form. Inorganic species such as arsenite (As(III)) and arsenate (As(V)) are generally more toxic than organic forms like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). researchgate.netthermofisher.com Therefore, simply measuring the total arsenic concentration is insufficient for a comprehensive risk assessment. Speciation analysis provides a more detailed understanding of the potential impact of arsenic contamination. researchgate.net
The core of modern arsenic speciation analysis lies in the use of hyphenated techniques. semanticscholar.orgnih.gov These methods couple a high-efficiency separation technique, such as liquid chromatography, with a highly sensitive element-specific detector, most notably Inductively Coupled Plasma Mass Spectrometry (ICP-MS). thermofisher.comnih.govnih.govadvion.com This combination allows for the physical separation of different arsenic compounds, followed by their individual detection and quantification, even at trace levels. nih.gov The separation is based on the physicochemical properties of the arsenic species, such as their charge or polarity, while the detector provides elemental specificity, ensuring that only arsenic-containing compounds are measured. nih.gov
Sample Preparation and Extraction Techniques for Organoarsenic Compounds
Sample preparation is a critical step in the analytical workflow to ensure the accurate determination of organoarsenic compounds like 2-chlorovinylarsonic acid. The primary goals are to efficiently extract the target analytes from the sample matrix, preserve the integrity of the arsenic species (i.e., prevent their transformation), and remove interfering substances. brooksapplied.com
Matrix-Specific Extraction Protocols
The choice of extraction protocol is highly dependent on the sample matrix. Different approaches are required for solid matrices like soil and for liquid matrices such as water.
Soil and Sediment: Extracting organoarsenic compounds from complex solid matrices like soil requires breaking the interactions between the analyte and the matrix particles. Several methods have been developed, ranging from conventional solvent extraction to more advanced techniques.
Solvent Extraction: Various extractants have been tested to recover arsenic species from soils. These include water, buffer solutions (e.g., citrate, ammonium (B1175870) dihydrogen phosphate), acidic solutions (e.g., phosphoric acid, acetic acid), and basic solutions (e.g., sodium hydroxide). researchgate.net A study investigating different extractants on spiked soils showed varied recovery rates for different arsenic species, highlighting the complexity of selecting an appropriate solvent. researchgate.net For instance, a 0.1 M NaOH solution recovered 100% of MMA and 84% of As(V), but only 46% of As(III). researchgate.net Phosphate (B84403) solutions are often used as they can displace arsenate from sorption sites. nih.gov
Supercritical Fluid Extraction (SFE): SFE is an advanced technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. nih.govusda.gov A study on the extraction of 2-chlorovinylarsonous acid (CVAA), a related compound, from spiked soils demonstrated that SFE with in-situ derivatization provided the highest recovery compared to ultrasonic extraction. nih.gov The efficiency of SFE is influenced by parameters such as CO2 density, temperature, and the use of modifiers (co-solvents). usda.gov Sample aging was found to decrease recovery, suggesting the formation of stronger bonds between the analyte and the soil matrix over time. nih.gov
| Aging Time (days) | Recovery (%) |
|---|---|
| 0 | 95 |
| 7 | 80 |
| 14 | 72 |
| 28 | 65 |
| 42 | 58 |
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. mdpi.commdpi.com These conditions increase the efficiency and speed of the extraction process by enhancing solvent penetration into the matrix and analyte solubility. mdpi.comnih.gov This technique reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. nih.gov
Water: For aqueous matrices, sample preparation can be simpler. Direct analysis is often possible, but preconcentration may be necessary for trace-level detection. A method for the direct analysis of 2-chlorovinylarsonic acid in environmental waters (surface water and seawater) has been developed using ion chromatography, eliminating the need for complex extraction procedures. dtic.mildtic.mil
Preconcentration and Clean-up Strategies
Preconcentration is often necessary to detect trace amounts of organoarsenic compounds in environmental samples. Clean-up steps are employed to remove matrix components that could interfere with the analysis.
Solid-Phase Extraction (SPE): SPE is a widely used technique for both preconcentration and clean-up. In this method, the sample is passed through a cartridge containing a solid adsorbent that retains the target analytes. Interfering substances are washed away, and the analytes are then eluted with a small volume of a suitable solvent. A method using a novel phosphine-modified polymer microsphere as an adsorbent for online SPE has been developed to enrich both inorganic and organic arsenic species from water samples before HPLC-ICP-MS analysis. researchgate.net This approach achieved low detection limits (in the ng L⁻¹ range) and enrichment factors of up to 30. researchgate.net
Derivatization Methods for Enhanced Analytical Performance
Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability for HPLC. colostate.edu
For arsenic analysis, derivatization is frequently employed to convert polar, non-volatile arsenic acids into volatile compounds suitable for GC-MS analysis. Thiol-containing reagents are common for this purpose.
2,3-Dimercaptopropanol (BAL): Also known as British anti-Lewisite, BAL reacts with arsenicals to form stable cyclic dithioarsolanes. nih.govwikipedia.org This reaction has been used to derivatize various arsenic species, including the hydrolysis products of lewisite, for subsequent chromatographic analysis. researchgate.net
While derivatization is essential for GC analysis of these compounds, its application in HPLC focuses on enhancing detection. For compounds lacking a strong chromophore for UV detection or a fluorophore for fluorescence detection, a derivatizing agent can be attached to the molecule. For example, nitrophenylhydrazine (B1144169) reagents can be used to derivatize carboxylic acids, creating a product with strong UV absorption, which simplifies detection by HPLC-DAD (Diode Array Detector). google.comresearchgate.net
Chromatographic Separation Techniques
Chromatography is the cornerstone of arsenic speciation analysis, providing the necessary separation of different arsenic compounds before their detection. High-performance liquid chromatography (HPLC) is the most frequently used separation technique for non-volatile and thermally labile organoarsenic compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) Variants
Different HPLC modes are employed for arsenic speciation, with the choice depending on the chemical properties of the analytes. For ionic and polar compounds like 2-chlorovinylarsonic acid, ion-exchange and ion-pair reversed-phase chromatography are particularly effective. dtic.milscispace.com
Ion-Exchange Chromatography (IEC): IEC separates ions and polar molecules based on their affinity to an ion exchanger. The stationary phase (column packing material) has a charged surface, and analytes with the opposite charge are retained. scispace.comhamiltoncompany.com For the separation of anionic arsenic species like arsenate, MMA, DMA, and 2-chlorovinylarsonic acid, an anion-exchange column is used. nih.govhamiltoncompany.com The separation is controlled by adjusting the pH and ionic strength of the mobile phase. scispace.com A method for analyzing 2-chlorovinylarsonic acid in water utilized a Dionex HPIC-AS4A anion-exchange column with a sodium bicarbonate/sodium carbonate eluent. dtic.mil
Ion-Pair Reversed-Phase Chromatography (IPRPC): This technique is a powerful variant of reversed-phase HPLC used to separate charged analytes on a nonpolar stationary phase (e.g., C18). technologynetworks.com An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. chromatographyonline.comtcichemicals.com This reagent forms an electrically neutral ion pair with the charged analyte. The resulting complex is hydrophobic and can be retained and separated on a reversed-phase column. technologynetworks.comnih.gov The analysis of 2-chlorovinylarsonic acid has been demonstrated using IPRPC on a Dionex MPIC-NSI column with tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) as the ion-pairing reagent. dtic.mil This approach utilizes the lipophilic character of the chlorovinyl moiety for retention. dtic.mil
| Parameter | Ion-Exchange Chromatography | Ion-Pair Reversed-Phase Chromatography |
|---|---|---|
| Column | Dionex HPIC-AS4A | Dionex MPIC-NSI |
| Eluent | 0.75 mM Sodium Bicarbonate / 2.2 mM Sodium Carbonate | 2 mM TBAOH / 1 mM Sodium Carbonate / 1.2% Acetonitrile |
| Flow Rate | 2 mL/min | 1 mL/min |
| Detection | Conductivity (suppressed), UV (215 nm) | Conductivity (suppressed), UV (215 nm) |
Gas Chromatography (GC) with Selective Detectors
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds such as 2-chlorovinylarsonic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. This chemical modification also serves to improve the chromatographic behavior and enhance the detectability of the compound.
The derivatization of 2-chlorovinylarsonic acid typically involves converting the polar arsonic acid functional group into a less polar and more volatile derivative. Common derivatization reactions for acidic compounds include esterification or silylation. For instance, the use of reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound.
Once derivatized, the sample is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
Following separation, selective detectors are employed for the detection and quantification of the 2-chlorovinylarsonic acid derivative. The choice of detector is crucial for achieving high sensitivity and selectivity, especially in complex matrices.
Mass Spectrometry (MS): When coupled with GC, MS acts as a highly selective and sensitive detector. It ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the unequivocal identification of the 2-chlorovinylarsonic acid derivative.
Flame Photometric Detector (FPD): The FPD is highly selective for compounds containing sulfur or phosphorus. Since 2-chlorovinylarsonic acid contains an arsenic atom, which is in the same group as phosphorus, the FPD can be a suitable detector, offering high sensitivity for organoarsenic compounds. phenomenex.comdrawellanalytical.com
Electron Capture Detector (ECD): The ECD is extremely sensitive to compounds with electronegative functional groups, such as halogens. The presence of a chlorine atom in the 2-chlorovinylarsonic acid molecule makes the ECD a viable option for its selective detection. drawellanalytical.com
The selection of the appropriate derivatization reagent and selective detector is critical for the development of a robust and sensitive GC method for the analysis of 2-chlorovinylarsonic acid.
Ion Chromatography (IC) for Polar Species
Ion chromatography (IC) is a highly effective technique for the separation and determination of ionic and polar compounds, making it particularly well-suited for the direct analysis of 2-chlorovinylarsonic acid in aqueous matrices without the need for derivatization. dtic.mildtic.mil This method is advantageous for its simplicity, speed, and ability to handle complex sample matrices such as environmental water samples. dtic.milwiley.com
In a typical IC setup for 2-chlorovinylarsonic acid analysis, a liquid sample is injected into the system and transported by an eluent (mobile phase) through a separation column (stationary phase). The stationary phase is a resin with charged functional groups that interact with the ionic analyte. The separation of 2-chlorovinylarsonic acid is achieved based on its affinity for the stationary phase relative to other ions in the sample.
Both conventional ion exchange and ion-pair reverse-phase chromatography can be employed for the separation of 2-chlorovinylarsonic acid. dtic.mildtic.mil In ion exchange chromatography, the separation is based on the reversible electrostatic interaction between the charged analyte and the charged stationary phase. In ion-pair reverse-phase chromatography, a hydrophobic stationary phase is used, and an ion-pairing reagent is added to the mobile phase to facilitate the retention and separation of the ionic analyte.
Dual detection modes, such as conductivity and ultraviolet (UV) detection, can be used in series to enhance the selectivity and sensitivity of the analysis. dtic.mildtic.mil
Conductivity Detection: This is a universal detection method for ionic species. After separation, the eluent passes through a suppressor column to reduce the background conductivity of the eluent, thereby increasing the sensitivity of the measurement. The conductivity detector then measures the change in the electrical conductivity of the eluent as the analyte passes through, which is proportional to the analyte concentration. dtic.mil
UV Detection: 2-Chlorovinylarsonic acid exhibits UV absorbance at specific wavelengths. A UV detector can be used to monitor the absorbance of the eluent at a selected wavelength, providing an additional layer of selectivity for the analysis. dtic.mil
A study on the determination of 2-chlorovinylarsonic acid in environmental waters demonstrated the use of both ion exchange and ion-pair reverse-phase ion chromatography with dual conductivity and UV detection. dtic.mildtic.mil The method was shown to be rapid and direct, with a detection limit of 10 ng. dtic.mildtic.mil
| Parameter | Ion Exchange Chromatography | Ion-Pair Reverse-Phase Chromatography |
| Stationary Phase | Anion exchange resin | C18 reverse-phase column |
| Mobile Phase (Eluent) | Aqueous buffer | Aqueous buffer with ion-pairing reagent |
| Detection | Conductivity, UV | Conductivity, UV |
| Detection Limit | 10 ng | 10 ng |
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.orgcolby.edu It is a powerful tool for the analysis of a wide range of analytes, including inorganic ions, organic acids, and various biomolecules. While specific applications of CE for the direct analysis of 2-chlorovinylarsonic acid are not extensively documented in publicly available literature, the principles of the technique and its successful application to the speciation of other arsenic compounds suggest its high potential for this purpose.
In CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the ends of the capillary. The sample is introduced as a small plug at one end of the capillary. Under the influence of the electric field, charged analytes migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio, leading to their separation.
For the analysis of 2-chlorovinylarsonic acid, which is an anionic species, a typical CE method would involve:
Capillary: A fused-silica capillary, which can be coated to modify the electroosmotic flow (EOF).
Background Electrolyte (BGE): A buffer solution with a specific pH to ensure that the 2-chlorovinylarsonic acid is in its anionic form and to control the EOF.
Injection: The sample can be introduced into the capillary using either hydrodynamic or electrokinetic injection.
Separation Voltage: A high voltage is applied to drive the separation.
Detection: Detection can be achieved using various methods, with UV-Vis spectrophotometry being the most common. The choice of wavelength would be optimized for 2-chlorovinylarsonic acid.
The high efficiency of CE allows for fast analysis times and the separation of complex mixtures with high resolution. Furthermore, CE requires only very small sample volumes, typically in the nanoliter range, which is a significant advantage when sample availability is limited.
When coupled with a sensitive detector like a mass spectrometer (CE-MS), the technique can provide both separation and identification of the analytes, offering a powerful tool for the speciation of arsenic compounds, including the potential for the analysis of 2-chlorovinylarsonic acid.
Spectrometric and Mass Spectrometric Detection Methods
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Detection
Inductively coupled plasma mass spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity and ability to detect and quantify trace elements at very low concentrations. nih.govspectroscopyonline.com When used as a detector for chromatographic techniques such as ion chromatography (IC) or high-performance liquid chromatography (HPLC), ICP-MS provides highly sensitive and element-specific detection of arsenic species, including 2-chlorovinylarsonic acid. nih.govnih.govamericanlaboratory.com
The hyphenated technique, for instance, IC-ICP-MS, combines the separation power of IC with the detection capabilities of ICP-MS. After the separation of 2-chlorovinylarsonic acid from other components in the sample by IC, the eluent is introduced into the ICP-MS system.
The process within the ICP-MS involves:
Nebulization: The liquid sample is converted into a fine aerosol.
Ionization: The aerosol is transported into an argon plasma, which reaches temperatures of up to 10,000 K. At these extreme temperatures, the 2-chlorovinylarsonic acid molecules are atomized, and the arsenic atoms are ionized, primarily to As⁺ ions.
Mass Analysis: The ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z).
Detection: A detector counts the number of ions for each mass-to-charge ratio, and the intensity of the signal is proportional to the concentration of the element in the original sample.
A significant advantage of ICP-MS is its ability to perform isotopic analysis. Arsenic is monoisotopic (⁷⁵As), which simplifies its detection. However, polyatomic interferences, such as ⁴⁰Ar³⁵Cl⁺, can occur at the same mass-to-charge ratio as arsenic. Modern ICP-MS instruments are equipped with collision/reaction cells or are designed as triple-quadrupole systems to effectively mitigate these interferences, ensuring accurate quantification of arsenic. nih.gov
The use of ICP-MS as a detector for 2-chlorovinylarsonic acid offers several key benefits:
High Sensitivity: Detection limits in the parts-per-trillion (ppt) range are achievable. aurorabiomed.com
Element Specificity: ICP-MS specifically detects the arsenic atom, providing unambiguous identification of arsenic-containing compounds eluting from the chromatography column.
Quantitative Accuracy: The technique provides excellent quantitative accuracy over a wide linear dynamic range.
Due to these advantages, IC-ICP-MS is considered a gold standard for the speciation analysis of arsenic compounds in various matrices. nih.gov
Atomic Fluorescence Spectrometry (AFS)
Atomic fluorescence spectrometry (AFS) is a highly sensitive and selective analytical technique for the determination of certain elements, particularly hydride-forming elements like arsenic. researchgate.netrsc.org This makes it a suitable and cost-effective method for the detection of 2-chlorovinylarsonic acid, often following a separation step such as HPLC.
The principle of AFS involves the excitation of atoms in a sample by a light source, and the subsequent measurement of the light emitted as the excited atoms return to their ground state. For the analysis of arsenic compounds, AFS is typically coupled with a hydride generation (HG) system. asme.orgnih.govrsc.org
The HG-AFS process for the analysis of 2-chlorovinylarsonic acid would involve the following steps:
Sample Preparation: The sample containing 2-chlorovinylarsonic acid is introduced into the HG system.
Hydride Generation: A reducing agent, such as sodium borohydride, is added to the acidified sample. This reaction converts the arsenic in 2-chlorovinylarsonic acid into a volatile arsine derivative.
Gas-Liquid Separation: The volatile arsine is purged from the liquid phase by a stream of inert gas (e.g., argon) and carried to the AFS detector.
Atomization: The arsine is decomposed into free arsenic atoms in a low-temperature argon-hydrogen flame.
Excitation and Detection: A high-intensity light source, such as a hollow cathode lamp, irradiates the arsenic atoms, causing them to fluoresce. The emitted fluorescence is detected at a right angle to the excitation source, and its intensity is proportional to the concentration of arsenic in the sample.
The coupling of HPLC with HG-AFS (HPLC-HG-AFS) allows for the speciation of different arsenic compounds. After separation on an HPLC column, the eluent is mixed with the reagents for hydride generation, and the individual arsenic species are sequentially detected by the AFS instrument.
Key advantages of AFS for the detection of 2-chlorovinylarsonic acid include:
High Sensitivity: AFS offers detection limits comparable to or even better than those of ICP-MS for arsenic, often in the sub-µg/L range. rsc.orgscispace.com
High Selectivity: The use of a specific excitation wavelength and the measurement of a characteristic emission wavelength provide high selectivity for arsenic.
Reduced Interferences: The HG step effectively separates the analyte from the sample matrix, minimizing potential interferences. asme.org
Cost-Effectiveness: AFS instrumentation is generally less expensive to purchase and operate compared to ICP-MS. rsc.org
These features make AFS a powerful and practical tool for the sensitive and selective determination of 2-chlorovinylarsonic acid in various samples.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Structural Elucidation
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sophisticated analytical technique that provides detailed structural information about molecules. rsc.org It is particularly valuable for the characterization and confirmation of the identity of compounds like 2-chlorovinylarsonic acid, especially when coupled with a separation technique such as liquid chromatography (LC-ESI-MS/MS).
In ESI-MS/MS, the analysis proceeds through several stages:
Electrospray Ionization (ESI): The sample solution is passed through a heated capillary to which a high voltage is applied. This process generates fine, charged droplets. As the solvent evaporates from these droplets, the analyte molecules become charged, forming gas-phase ions. For 2-chlorovinylarsonic acid, this would typically result in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
First Stage of Mass Analysis (MS1): The ions are guided into the mass spectrometer, and the first mass analyzer is set to select only the ions with the mass-to-charge ratio corresponding to the 2-chlorovinylarsonic acid parent ion.
Collision-Induced Dissociation (CID): The selected parent ions are then directed into a collision cell, where they are fragmented by colliding with an inert gas (e.g., argon or nitrogen). This process is known as collision-induced dissociation (CID). nih.gov
Second Stage of Mass Analysis (MS2): The resulting fragment ions are then passed into a second mass analyzer, which separates them based on their mass-to-charge ratios.
Detection: A detector records the abundance of each fragment ion, generating a tandem mass spectrum (MS/MS spectrum).
The fragmentation pattern observed in the MS/MS spectrum is characteristic of the structure of the parent molecule. By analyzing these fragments, it is possible to deduce the structure of the original compound and confirm its identity. nih.govresearchgate.net For 2-chlorovinylarsonic acid, the fragmentation would likely involve the cleavage of bonds such as the C-As, As-O, and C-Cl bonds, providing valuable structural information.
The key benefits of using ESI-MS/MS for the analysis of 2-chlorovinylarsonic acid are:
High Specificity: The unique fragmentation pattern provides a high degree of confidence in the identification of the compound.
Structural Information: The MS/MS spectrum can be used to elucidate the structure of unknown arsenic-containing compounds.
Sensitivity: ESI-MS/MS is a highly sensitive technique, capable of detecting and identifying compounds at very low concentrations.
This technique is an indispensable tool in metabolomics, environmental analysis, and forensic science for the unambiguous identification and structural characterization of organoarsenic compounds. researchgate.net
Hyphenated Techniques (e.g., LC-ICP-MS, GC-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the specific and sensitive analysis of 2-Chlorovinylarsonic acid (CVAOA), particularly in complex environmental and biological samples. ijnrd.org These methods offer enhanced resolution and sensitivity compared to standalone techniques.
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
LC-ICP-MS has become a popular and powerful technique for elemental speciation studies, which is the determination of the various chemical forms of an element in a sample. nih.gov This method is highly suitable for analyzing CVAOA, an arsenic-containing compound. The process involves two main steps:
Liquid Chromatography (LC) Separation: The sample is first introduced into an LC system. Techniques like ion-exchange chromatography or ion-pair reverse-phase chromatography can be used to separate CVAOA from other arsenic species and matrix components based on properties like its acid dissociation and molecular lipophilicity. dtic.mil
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detection: The separated components from the LC column are then introduced into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the compounds. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the highly sensitive and element-specific detection of arsenic from CVAOA. nih.gov
The versatility, robustness, and multi-elemental capabilities of ICP-MS make this hyphenated technique a method of choice for environmental, biological, and clinical samples. nih.gov However, challenges such as isobaric interferences (e.g., from ArCl⁺) can affect arsenic detection, though modern instrumentation can mitigate these issues. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique used for the analysis of CVAOA. nih.gov Since CVAOA is not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.gov A common method involves thiolation using a reagent like 3,4-dimercaptotoluene (DMT). bvsalud.org The process includes:
Derivatization and Extraction: The CVAOA in the sample (e.g., human urine) is reacted with DMT to form a stable, volatile derivative. bvsalud.org This derivative can then be extracted and concentrated using techniques like dispersive liquid-phase microextraction (DLPME). bvsalud.org
Gas Chromatography (GC) Separation: The extracted derivative is injected into the GC, where it is vaporized and separated from other components as it travels through a capillary column. researchgate.netsilae.it
Mass Spectrometry (MS) Detection: As the separated derivative elutes from the GC column, it enters the mass spectrometer. It is ionized, and the resulting fragments are detected. The mass spectrum provides detailed structural information, allowing for the exact identification and quantification of the CVAOA-DMT derivative. nih.govbvsalud.org
The use of tandem mass spectrometry (GC-MS/MS) with selected reaction monitoring (SRM) can further enhance specificity and sensitivity, making it suitable for detecting ultra-trace levels of CVAOA. bvsalud.org
Method Validation, Quality Control, and Performance Parameters in Environmental Monitoring
The validation of an analytical method is crucial to demonstrate its suitability for a specific purpose, such as monitoring CVAOA in environmental samples. usp.org Method validation ensures that the selected parameters will yield reliable and robust results. usp.org Key performance parameters are assessed to establish the method's capabilities and limitations. nih.gov
Limits of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics in chemical analysis. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov
For the analysis of 2-Chlorovinylarsonic acid, different analytical methods have achieved varying levels of sensitivity. A high-performance liquid chromatography (HPLC) method using dual ultraviolet and conductivity detection demonstrated a detection limit of 10 ng for CVAOA in aqueous matrices. dtic.mildtic.mil A highly sensitive method utilizing gas chromatography/tandem mass spectrometry (GC/MS/MS) after derivatization was developed for detecting ultra-trace CVAOA in human urine, achieving significantly lower limits. bvsalud.org
| Parameter | Value | Matrix | Analytical Method |
| Limit of Detection (LOD) | 18 pg/mL | Human Urine | GC/MS/MS (SRM) |
| Limit of Quantification (LOQ) | 56 pg/mL | Human Urine | GC/MS/MS (SRM) |
| Detection Limit | 10 ng (injected) | Aqueous | HPLC-UV/Conductivity |
Data sourced from references dtic.milbvsalud.orgdtic.mil.
Accuracy, Precision, and Robustness Assessment
Accuracy refers to the closeness of a measured value to the true or accepted value and is often assessed through recovery studies in spiked samples. fda.govmdpi.comPrecision measures the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govfda.gov
A validated GC/MS/MS method for CVAOA in human urine demonstrated high accuracy and precision. When urine samples were spiked with low, middle, and high concentrations of the analyte (0.5, 5, and 50 ng/mL), the following performance was observed: bvsalud.org
| Spiked Concentration | Accuracy Range | Precision (RSD) Range |
| Low (0.5 ng/mL) | 98.2% – 104% | 6.9% – 8.9% |
| Middle (5 ng/mL) | 98.2% – 104% | 6.9% – 8.9% |
| High (50 ng/mL) | 98.2% – 104% | 6.9% – 8.9% |
Data sourced from reference bvsalud.org.
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is a critical parameter evaluated during method validation. nih.gov
Interferences and Matrix Effects
In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest. longdom.org Environmental samples, such as surface water or soil, contain complex matrices that can interfere with the analysis of CVAOA, leading to inaccurate results. longdom.orgperlan.com.pl
Matrix effects occur when these co-eluting components influence the ionization efficiency of the target analyte in the mass spectrometer's ion source. longdom.org This can lead to:
Ion Suppression: The most common effect, where the analyte's signal is reduced due to competition for ionization with matrix components. longdom.org
Ion Enhancement: A less common effect where the analyte's signal is increased. longdom.org
These effects can compromise the accuracy and precision of quantitative analyses. nih.gov For instance, in LC-MS analysis, endogenous substances like phospholipids (B1166683) can cause significant signal suppression. nih.gov Similarly, high concentrations of salts or other inorganic ions in water samples can interfere with the analysis. perlan.com.plresearchgate.net
Several strategies are employed to minimize or compensate for matrix effects:
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can clean up the sample by removing interfering components before analysis. mdpi.comnih.gov
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is a crucial step. nih.gov
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help compensate for the effects. chromatographyonline.com
Method of Standard Additions: This involves adding known amounts of the analyte to the actual sample to create a calibration curve within the sample's own matrix, which is a highly effective but time-consuming approach. chromatographyonline.com
Dilution: If the analytical method has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and mitigate their effect. chromatographyonline.com
By carefully validating the analytical method and implementing strategies to control for interferences, reliable and accurate quantification of 2-Chlorovinylarsonic acid in complex environmental samples can be achieved.
Environmental Biotransformation and Degradation Mechanisms of 2 Chlorovinylarsonic Acid
Microbial Degradation Pathways and Catalytic Mechanisms
The biodegradation of 2-chlorovinylarsonic acid by microorganisms represents a key process in its environmental detoxification. Several studies have focused on isolating and characterizing microbes with the ability to utilize this compound as a carbon source, leading to its breakdown into less harmful substances.
Initial research into the microbial degradation of 2-chlorovinylarsonic acid has led to the successful isolation of specific bacterial strains capable of this process. Given the toxicity of the arsine moiety in CVAOA to microbial life, initial screening for suitable microorganisms utilized ethylene (B1197577) as a sole carbon source to identify promising candidates from environmental samples such as sewage sludge and soil. oaji.net
Through this approach, two bacterial strains, designated NK0505 and NK0506, were identified for their ability to grow on 2-chlorovinylarsonic acid as their sole carbon source. oaji.net Further analysis using 16S rRNA sequencing identified these strains as Nocardia carnea NK0505 and Rhodococcus opacus NK0506. oaji.net
Comparative studies of their degradation efficiency revealed that Nocardia carnea NK0505 exhibited a slightly higher activity in breaking down 2-chlorovinylarsonic acid. oaji.net This strain was capable of utilizing approximately 90% of a 50 ppm solution of CVAOA within a five-day period. oaji.net However, at higher concentrations of the compound, no degradation was observed over a ten-day period, suggesting a potential substrate inhibition effect. oaji.net
| Strain ID | Identified Species | Source | Degradation Capability |
|---|---|---|---|
| NK0505 | Nocardia carnea | Sewage sludge and soil | Utilized ~90% of 50 ppm CVAOA in 5 days |
| NK0506 | Rhodococcus opacus | Sewage sludge and soil | Able to grow on CVAOA as sole carbon source |
Based on the conducted research, no specific enzymatic systems involved in the biotransformation of 2-chlorovinylarsonic acid have been identified in the available scientific literature.
The microbial degradation of 2-chlorovinylarsonic acid by Nocardia carnea NK0505 results in the formation of several intermediate and final products. Analysis of the degradation pathway has identified the following metabolites:
1-chloro-1,2-dihydroxyethane
Ethylene glycol
Glycolic acid
Arsenic acid
It is proposed that 2-chlorovinylarsonic acid is metabolized through these compounds, which are then likely further processed and integrated into the tricarboxylic acid (TCA) cycle. oaji.net The formation of an epoxy group on the alkylarsine was investigated but not confirmed as part of the degradation pathway. oaji.net The final inorganic arsenic product identified is arsenic acid. oaji.net
| Metabolite | Chemical Formula | Role in Pathway |
|---|---|---|
| 1-chloro-1,2-dihydroxyethane | C₂H₅ClO₂ | Intermediate |
| Ethylene glycol | C₂H₆O₂ | Intermediate |
| Glycolic acid | C₂H₄O₃ | Intermediate |
| Arsenic acid | H₃AsO₄ | Ultimate Degradation Product |
Abiotic Degradation Processes in Environmental Matrices
In addition to microbial action, abiotic processes can also contribute to the transformation of 2-chlorovinylarsonic acid in the environment. These processes are influenced by environmental factors such as sunlight and the redox conditions of the surrounding matrix.
There is currently no specific information available in the scientific literature regarding the photolytic degradation mechanisms of 2-chlorovinylarsonic acid.
2-Chlorovinylarsonic acid (CVAOA) is the oxidized form of 2-chlorovinylarsonous acid (CVAA), which is the primary hydrolysis product of lewisite. In environmental settings such as seawater, freshwater, and soil, 2-chlorovinylarsonous acid is thought to gradually oxidize to form 2-chlorovinylarsonic acid. oup.com This redox transformation is a key step in the natural attenuation of lewisite contamination.
Environmental Factors Influencing Degradation Rates and Pathways
The persistence of 2-chlorovinylarsonic acid in the environment is intricately linked to a range of biotic and abiotic factors. Research into the degradation of CVAA and related organoarsenic compounds has identified several key variables that significantly influence the rates and mechanisms of its breakdown. These factors include microbial activity, substrate concentration, pH, and temperature.
Microbial Activity and Community Composition
The primary driver for the biotransformation of 2-chlorovinylarsonic acid is the presence of specific microorganisms capable of metabolizing this compound. The composition and density of the microbial community in a given soil or aquatic environment are critical. Studies have successfully isolated bacteria that can utilize CVAA as a carbon source.
For instance, two bacterial strains, identified as Nocardia carnea NK0505 and Rhodococcus opacus NK0506, have been isolated from sewage sludge and soil and have demonstrated the ability to grow on CVAA. nih.gov The degradation efficiency is strain-dependent, with Nocardia carnea NK0505 showing slightly higher activity. nih.gov The metabolic pathway in these organisms involves the breakdown of CVAA into products such as 1-chloro-1,2-dihydroxyethane, ethylene glycol, glycolic acid, and arsenic acid, which can then be potentially funneled into the tricarboxylic acid cycle. nih.gov Therefore, environments rich in such specialized microbial consortia will exhibit faster degradation rates.
Concentration of 2-Chlorovinylarsonic Acid
The concentration of CVAA in the environment is a critical factor that can directly influence its own degradation rate. While microorganisms can effectively break down the compound at lower concentrations, high concentrations have been shown to be inhibitory to microbial activity. This is likely due to the inherent toxicity of the arsine component of the molecule. nih.gov
Research involving the N. carnea NK0505 strain demonstrated this concentration-dependent effect clearly. At an initial concentration of 50 ppm, the bacteria could degrade approximately 90% of the CVAA within five days. nih.gov However, when the concentration was increased, no degradation was observed over a ten-day period, indicating a toxic or inhibitory effect on the degrading microorganisms. nih.gov This suggests that in highly contaminated "hot spots," the natural attenuation of CVAA may be significantly hindered.
Table 1: Effect of Initial Concentration on the Microbial Degradation of 2-Chlorovinylarsonic Acid by Nocardia carnea NK0505
| Initial CVAOA Concentration | Degradation Extent | Time Period | Reference |
|---|---|---|---|
| 50 ppm | ~90% | 5 days | nih.gov |
| Higher than 50 ppm | No degradation observed | 10 days | nih.gov |
Influence of pH
The pH of the soil or water matrix is a fundamental parameter governing chemical and biological reactions. For organoarsenic compounds derived from chemical warfare agents like lewisite, pH plays a significant role in their stability and degradation pathways. The oxidation rate of lewisite, the precursor to CVAA, is reportedly lowest at a pH of approximately 5, while it increases in highly acidic and neutral solutions. researchgate.net This suggests that the degradation of its stable metabolite, CVAA, is also likely to be pH-dependent. Generally, pH affects the solubility of compounds, the surface charge of soil minerals, and, crucially, the metabolic activity of microorganisms. nih.govnih.gov Optimal pH ranges for microbial activity are typically near neutral, and significant deviations into acidic or alkaline conditions can inhibit the enzymatic processes responsible for biotransformation. For some chlorinated compounds, degradation is optimal at acidic pH, but can also be inhibited at very low pH values due to factors like the release of chloride ions and the limited buffering capacity of the medium. nih.gov
Temperature and Moisture
Temperature influences the rate of all chemical reactions, including the enzymatic reactions that drive biodegradation. Generally, an increase in temperature, up to an optimal point, will increase the metabolic rate of microorganisms and accelerate the degradation of contaminants. The decomposition of lewisite, for example, is noted to begin at elevated temperatures (around 700 K), highlighting the role of thermal energy in breaking its chemical bonds. researchgate.net While environmental biotransformation occurs at much lower temperatures, the principle remains that degradation rates will be slower in colder climates and seasons. nrt.org
Remediation and Mitigation Strategies for 2 Chlorovinylarsonic Acid Contamination
Chemical Treatment and Decontamination Approaches
Chemical treatment methods for CVAA focus on its conversion to less toxic and more stable forms, primarily inorganic arsenic, which can then be immobilized or removed from the contaminated matrix.
Oxidation and Reduction Technologies for Arsenic Immobilization
Advanced oxidation processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic compounds, including organoarsenic species. While specific studies on the direct application of AOPs to CVAA are limited, the principles of these technologies suggest their potential efficacy.
Photocatalytic Oxidation: This process utilizes semiconductor materials, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generate highly reactive hydroxyl radicals. nih.gov These radicals can oxidize the organic component of CVAA, breaking the carbon-arsenic bond and leading to the formation of inorganic arsenate (As(V)). nih.govuwo.ca The resulting arsenate can then be adsorbed onto the photocatalyst surface, facilitating its removal. nih.gov The efficiency of photocatalytic oxidation is influenced by factors such as pH, catalyst loading, and the presence of other substances in the water. uwo.ca
Fenton and Fenton-like Reactions: These processes involve the reaction of hydrogen peroxide (H₂O₂) with ferrous (Fe²⁺) or ferric (Fe³⁺) ions to produce hydroxyl radicals. nih.govresearchgate.netnih.gov Fenton-like reactions have been shown to be effective in removing arsenic from groundwater. nih.govresearchgate.net This method could potentially oxidize CVAA to inorganic arsenic, which can then be removed through co-precipitation with the iron oxides formed during the reaction. proquest.com The effectiveness of the Fenton process can be influenced by pH and the presence of natural organic matter. nih.gov
| Oxidation Technology | Principle | Potential Application for CVAA | Key Influencing Factors |
| Photocatalytic Oxidation | Generation of hydroxyl radicals by UV-activated semiconductor (e.g., TiO₂) | Degradation of the organic moiety and oxidation of arsenic to arsenate (As(V)) | pH, catalyst loading, light intensity, presence of scavengers |
| Fenton/Fenton-like Reactions | Generation of hydroxyl radicals from H₂O₂ and iron salts (Fe²⁺/Fe³⁺) | Oxidation of CVAA and subsequent co-precipitation of inorganic arsenic with iron oxides | pH, concentrations of iron and H₂O₂, presence of organic matter |
Precipitation and Sorption-Based Remediation
Precipitation and sorption are established methods for removing inorganic arsenic from water, and these techniques can be applied as a subsequent step after the oxidation of CVAA.
Co-precipitation: This technique involves the addition of coagulants, such as iron or aluminum salts, to the contaminated water. As these salts hydrolyze, they form insoluble metal hydroxides, such as ferric hydroxide (B78521) (Fe(OH)₃) and aluminum hydroxide (Al(OH)₃), which can effectively co-precipitate inorganic arsenic species. nih.govwur.nl The efficiency of arsenic removal through co-precipitation is highly dependent on the pH of the solution and the ratio of the coagulant to arsenic. wur.nl
Sorption: This method utilizes the affinity of arsenic species for the surfaces of various materials. Iron oxides, such as goethite and ferrihydrite, have a high capacity for adsorbing both arsenate (As(V)) and arsenite (As(III)). acs.orgdiva-portal.orgacs.org The adsorption process is influenced by pH, with maximum adsorption of arsenate typically occurring at lower pH values. diva-portal.org Organoarsenic compounds, including methylated forms of arsenic, have also been shown to adsorb to iron oxides, although their adsorption behavior can differ from that of inorganic arsenic. acs.org Activated carbon impregnated with iron oxides is another effective sorbent for arsenic removal. mdpi.com
| Remediation Technique | Mechanism | Target Arsenic Species | Important Parameters |
| Co-precipitation | Formation of insoluble metal hydroxides that incorporate arsenic | Inorganic arsenate (As(V)) and arsenite (As(III)) | pH, coagulant dose, presence of competing ions |
| Sorption | Binding of arsenic to the surface of a solid material | Inorganic and some organic arsenic species | pH, sorbent type and surface area, contact time, presence of competing ions |
Alkali-Mediated Decomposition Techniques
The chemical structure of 2-chlorovinylarsonic acid makes it susceptible to decomposition under alkaline conditions. The addition of a strong base, such as sodium hydroxide (NaOH), can lead to the cleavage of the carbon-arsenic bond and the elimination of the vinyl group. This reaction results in the formation of sodium arsenate (Na₃AsO₄), sodium chloride (NaCl), and acetylene (B1199291) (C₂H₂). This approach effectively transforms the toxic organoarsenic compound into a more manageable inorganic form, which can then be addressed using the precipitation or sorption methods described previously.
Bioremediation and Phytoremediation Strategies
Bioremediation and phytoremediation offer more environmentally sustainable and potentially cost-effective alternatives to traditional chemical and physical remediation methods. These strategies leverage the metabolic processes of microorganisms and plants to degrade, transform, or accumulate contaminants.
Application of Microbial Degradation for Site Clean-up
Several microorganisms have demonstrated the ability to degrade 2-chlorovinylarsonic acid, utilizing it as a carbon source. This microbial activity represents a promising avenue for the in-situ bioremediation of CVAA-contaminated sites.
Research has identified specific bacterial strains capable of breaking down CVAA. For instance, strains of Nocardia carnea and Rhodococcus opacus have been isolated that can utilize CVAA as their sole carbon source. In laboratory studies, Nocardia carnea strain NK0505 was found to degrade approximately 90% of a 50 ppm solution of CVAA within five days. The identified degradation products include 1-chloro-1,2-dihydroxyethane, ethylene (B1197577) glycol, glycolic acid, and, importantly, arsenic acid (an inorganic form of arsenic). This suggests a metabolic pathway where the organic portion of the molecule is broken down and utilized by the bacteria, leaving behind inorganic arsenic that can be further managed.
| Microorganism | Degradation Efficiency | Degradation Products |
| Nocardia carnea NK0505 | ~90% of 50 ppm CVAA in 5 days | 1-chloro-1,2-dihydroxyethane, ethylene glycol, glycolic acid, arsenic acid |
| Rhodococcus opacus NK0506 | Capable of growth on CVAA | Not detailed in available literature |
Plant-Based Uptake and Transformation Mechanisms (Phytoremediation)
Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. While no studies have specifically investigated the phytoremediation of 2-chlorovinylarsonic acid, research on the uptake of other organic arsenic compounds by plants provides a basis for its potential application.
Plants are known to take up arsenic from the soil through their root systems. The primary mechanisms of arsenic uptake are through phosphate (B84403) transporters for arsenate (As(V)) and aquaporins for arsenite (As(III)). Some organic arsenic species, such as methylated forms, can also be taken up by plants, potentially through aquaporin channels. nih.govmdpi.comnih.gov Once inside the plant, arsenic can be translocated to the shoots and leaves. nih.gov
The potential for phytoremediation of CVAA would depend on several factors, including its bioavailability in the soil, the ability of plant roots to absorb this specific organoarsenic compound, and the plant's tolerance to its toxicity. Certain plant species, known as arsenic hyperaccumulators, have a remarkable ability to tolerate and accumulate high concentrations of arsenic in their tissues. The Chinese brake fern (Pteris vittata) is a well-known arsenic hyperaccumulator. usda.gov Future research could explore the potential of such plants for the remediation of CVAA-contaminated soils.
| Plant-Based Mechanism | Description | Relevance to CVAA |
| Phytoextraction | Uptake of contaminants by plant roots and translocation to the harvestable shoots. | Potential for removal of CVAA from soil, although specific uptake mechanisms are unknown. |
| Phytotransformation | Breakdown of contaminants within the plant through metabolic processes. | Potential for degradation of the organic part of CVAA, though not yet demonstrated. |
| Phytostabilization | Immobilization of contaminants in the soil through root action, preventing their spread. | Could reduce the bioavailability and leaching of CVAA in soil. |
Integrated Remediation Methodologies for Complex Contaminated Sites
Complex contaminated sites, characterized by the presence of multiple contaminants, varied geological conditions, and large-scale pollution, often pose significant challenges to traditional remediation approaches. In the context of 2-chlorovinylarsonic acid (CVAA) contamination, which can be accompanied by other lewisite degradation products and co-contaminants, integrated remediation methodologies that combine two or more treatment technologies are often necessary for effective and sustainable site cleanup. These integrated approaches are designed to leverage the strengths of different techniques to address the multifaceted nature of the contamination.
The rationale for employing integrated methodologies stems from the limitations of standalone technologies. For instance, while chemical oxidation can rapidly reduce the concentration of highly toxic organic compounds, it may not be as effective for inorganic arsenic species. Conversely, bioremediation can be highly effective for the breakdown of specific organic structures and the transformation of arsenic, but its efficiency can be hindered by high contaminant concentrations or the presence of inhibitory compounds. By combining these and other methods, a more comprehensive and robust remediation strategy can be developed.
Integrated approaches can be implemented sequentially or simultaneously. In a sequential approach, one technology is used to pre-treat the contaminated medium, creating more favorable conditions for a subsequent treatment. For example, chemical oxidation could be used to break down CVAA into less toxic, more biodegradable compounds, which are then further degraded by microorganisms. In a simultaneous approach, multiple remediation processes occur at the same time, potentially leading to synergistic effects.
Synergistic Effects of Combined Technologies
One notable example of an integrated approach is the combination of chemical oxidation and bioremediation. In a case study involving soil and groundwater contaminated with both arsenic and organic chemicals such as benzo(a)pyrene and total petroleum hydrocarbons, a combined strategy of chemical oxidation and precipitation/stabilization was successfully employed. nih.gov For the soil, an oxidant (sodium persulfate) was used in conjunction with a deactivator (ferrous sulfate (B86663) and Portland cement) to oxidize the organic contaminants and immobilize the arsenic. nih.gov For the groundwater, a similar approach using Fenton's reagent (ferrous sulfate and hydrogen peroxide) or ozone was effective in treating both types of contaminants. nih.gov This demonstrates the feasibility of using a single, integrated process to address complex co-contamination scenarios that can be analogous to sites with CVAA and other organic pollutants.
The table below summarizes the potential synergistic effects of combining different remediation technologies for CVAA-contaminated sites, based on principles observed in the remediation of arsenic and other chlorinated organic compounds.
| Combined Technologies | Potential Synergistic Effects | Target Contaminants |
| Chemical Oxidation + Bioremediation | Chemical oxidation can partially degrade CVAA and other organic co-contaminants, making them more amenable to microbial degradation. It can also increase the bioavailability of the contaminants. | 2-Chlorovinylarsonic acid, other organic pollutants |
| Physical Separation + Chemical Treatment | Physical methods like soil washing can concentrate the contaminants, allowing for more efficient and cost-effective chemical treatment of a smaller volume of material. | 2-Chlorovinylarsonic acid, heavy metals |
| Phytoremediation + Chemical Stabilization | Plants can be used to extract or degrade the organic component of CVAA, while chemical amendments can be used to immobilize the arsenic in the soil, preventing its uptake and leaching. | 2-Chlorovinylarsonic acid, arsenic |
Case Studies and Research Findings
While specific case studies on the integrated remediation of 2-chlorovinylarsonic acid are limited, research on the degradation of this compound and the remediation of similar contaminants provides valuable insights. For example, studies have identified microorganisms, such as Nocardia carnea NK0505 and Rhodococcus opacus NK0506, that are capable of degrading CVAA. These microorganisms can utilize CVAA as a sole carbon source, breaking it down into less harmful substances.
The degradation pathway of CVAA by Nocardia carnea NK0505 has been shown to proceed through the formation of 1-chloro-1,2-dihydroxyethane, ethylene glycol, and glycolic acid, ultimately leading to the formation of arsenic acid. This understanding of the microbial degradation process is crucial for designing effective bioremediation strategies that could be integrated with other technologies.
Furthermore, research on the use of chemical amendments to enhance bioremediation is relevant. Amendments such as biochar and acid mine drainage sludge have been shown to be effective in stabilizing arsenic in contaminated soils while improving soil quality, which can in turn support microbial activity. nih.govnih.gov The application of such amendments could be a key component of an integrated approach for CVAA contamination, creating a more favorable environment for the microbial degradation of the organic portion of the molecule while immobilizing the arsenic.
The following table presents a hypothetical integrated remediation strategy for a site contaminated with 2-chlorovinylarsonic acid, drawing upon the principles of combined technologies and existing research findings.
| Remediation Phase | Technology | Description | Expected Outcome |
| Phase 1: Source Area Treatment | In-situ Chemical Oxidation (ISCO) | Injection of a chemical oxidant (e.g., permanganate, persulfate) into the source zone to rapidly reduce high concentrations of CVAA and other organic contaminants. | Significant reduction in the mass of CVAA and other organic pollutants, and transformation of CVAA into potentially more biodegradable intermediates. |
| Phase 2: Plume Management | Enhanced Bioremediation | Introduction of CVAA-degrading microorganisms (e.g., Nocardia carnea) and/or stimulation of indigenous microbial populations through the addition of nutrients and electron donors. | Further degradation of residual CVAA and its breakdown products in the groundwater plume. |
| Phase 3: Long-term Monitoring and Polishing | Monitored Natural Attenuation (MNA) with Phytoremediation | Long-term monitoring of contaminant concentrations to ensure the effectiveness of the active remediation phases, supplemented by the use of plants to uptake or degrade low levels of remaining contaminants. | Sustainable, low-cost management of residual contamination and restoration of the site. |
By integrating these methodologies, a comprehensive and adaptive remediation plan can be implemented to address the challenges posed by complex sites contaminated with 2-chlorovinylarsonic acid and its associated pollutants.
Ecological Implications and Environmental Risk Assessment of 2 Chlorovinylarsonic Acid Residues
Environmental Persistence and Bioavailability Considerations
2-Chlorovinylarsonic acid (CVOA) is recognized as a stable abiotic metabolite of the chemical warfare agent Lewisite. Its presence has been identified in areas associated with Lewisite dumps, indicating its persistence in the environment. The stability of CVOA raises concerns about its long-term ecological impact.
Microbial degradation of 2-chlorovinylarsonic acid has been observed. Specific bacterial strains, such as Nocardia carnea NK0505 and Rhodococcus opacus NK0506, have demonstrated the ability to utilize CVOA as a sole carbon source. Research has shown that Nocardia carnea NK0505 can degrade approximately 90% of a 50 ppm solution of CVOA within five days under laboratory conditions. However, at higher concentrations, the degradation process is significantly inhibited. The degradation of CVOA by these microorganisms results in the formation of several products, including 1-chloro-1,2-dihydroxyethane, ethylene (B1197577) glycol, glycolic acid, and arsenic acid. This suggests a metabolic pathway that could potentially lead to the eventual mineralization of the compound.
Interactive Data Table: Microbial Degradation of 2-Chlorovinylarsonic Acid
| Microorganism Strain | Initial CVOA Concentration (ppm) | Degradation Percentage | Timeframe (days) | Degradation Products Identified |
| Nocardia carnea NK0505 | 50 | ~90% | 5 | 1-chloro-1,2-dihydroxyethane, ethylene glycol, glycolic acid, arsenic acid |
| Rhodococcus opacus NK0506 | 50 | Data not specified | Data not specified | Data not specified |
Information regarding the bioavailability of 2-chlorovinylarsonic acid to ecological receptors is not extensively documented in scientific literature. Bioavailability is a critical factor in determining the potential for an organism to absorb a substance from its environment and, consequently, the risk of toxicity. For arsenic compounds in general, bioavailability from soil is influenced by factors such as the chemical form of arsenic, soil properties (e.g., pH, organic matter content, presence of iron and aluminum oxides), and the organism's physiology. However, specific studies quantifying the bioavailability of 2-chlorovinylarsonic acid are lacking.
Trophic Transfer and Environmental Mobility
There is a significant gap in the scientific literature regarding the trophic transfer and biomagnification potential of 2-chlorovinylarsonic acid specifically. Trophic transfer, the movement of a contaminant through a food chain, is a key consideration in assessing the ecological risk of persistent substances. For arsenic compounds in general, trophic transfer dynamics can vary widely depending on the specific arsenic species and the ecosystem. Some organoarsenic compounds can be biotransformed and transferred through aquatic and terrestrial food webs. However, without specific studies on 2-chlorovinylarsonic acid, its potential to accumulate in organisms at different trophic levels remains unknown.
The environmental mobility of 2-chlorovinylarsonic acid is another area where specific data is scarce. As an acid, its solubility and mobility in soil and water are likely to be influenced by pH. The molecule's structure suggests it would be water-soluble, which could facilitate its transport in surface and groundwater. However, its interaction with soil and sediment particles, which would affect its mobility, has not been well-characterized. The mobility of arsenic in the environment is generally dependent on its speciation and the geochemical characteristics of the surrounding matrix. Factors such as adsorption to mineral surfaces and complexation with organic matter can significantly reduce the mobility of arsenic compounds. The extent to which these processes influence the environmental transport of 2-chlorovinylarsonic acid requires further investigation.
Methodologies for Environmental Risk Assessment
A standardized and specific methodology for the environmental risk assessment of 2-chlorovinylarsonic acid has not been established. However, general frameworks for the ecological risk assessment of chemical contaminants, such as those developed by environmental protection agencies, can be applied. Such an assessment would typically involve the following steps:
Hazard Identification: This step would involve identifying the potential adverse ecological effects of 2-chlorovinylarsonic acid. Given its nature as an organoarsenic compound, the primary concern would be arsenic toxicity to various ecological receptors, including microorganisms, plants, invertebrates, and vertebrates.
Exposure Assessment: This would require determining the environmental concentrations of 2-chlorovinylarsonic acid in relevant media (soil, water, sediment) and identifying the pathways through which ecological receptors might be exposed. This is a challenging step due to the limited data on the environmental fate and transport of this specific compound.
Effects Assessment (Dose-Response Assessment): This involves quantifying the relationship between the level of exposure to 2-chlorovinylarsonic acid and the magnitude of the adverse ecological effect. Ecotoxicological studies on relevant species would be necessary to establish toxicity thresholds.
Risk Characterization: In this final step, the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects occurring in the environment due to the presence of 2-chlorovinylarsonic acid.
Given the data gaps for 2-chlorovinylarsonic acid, a conservative approach to risk assessment would be necessary, potentially using data from other organoarsenic compounds as surrogates while clearly acknowledging the associated uncertainties. The development of sensitive analytical methods for detecting and quantifying 2-chlorovinylarsonic acid in environmental samples is a crucial prerequisite for conducting a robust environmental risk assessment.
Emerging Research Directions and Future Perspectives
Development of Novel and High-Throughput Analytical Techniques
The accurate and rapid detection of 2-chlorovinylarsonic acid in complex environmental matrices is paramount for effective monitoring and risk management. While traditional chromatographic techniques have been the mainstay, emerging research is focused on developing novel and high-throughput analytical methods with enhanced sensitivity, specificity, and speed.
One promising direction is the application of thermal desorption ion mobility spectrometry (TD-IMS) . This technique has demonstrated the capability to separate and detect mixtures of chemical warfare agent simulants and their degradation products from various surfaces with high speed and versatility, offering a significant advantage over conventional chromatographic methods. researchgate.net Detection limits as low as 15 picograms have been reported for some compounds, highlighting the sensitivity of this approach. researchgate.net
Another area of advancement is the use of capillary electrophoresis-mass spectrometry (CE-MS) . CE is particularly well-suited for the analysis of polar and charged species like the degradation products of nerve agents and could be adapted for CVAA. chromatographyonline.com The coupling of CE with tandem mass spectrometry (MS-MS) enhances selectivity and identification capabilities, which is crucial for distinguishing target analytes from complex environmental backgrounds. chromatographyonline.com
Future research will likely focus on the miniaturization of these analytical systems for in-field applications, the development of novel selective sorbents for sample preconcentration, and the integration of automated platforms for high-throughput screening of a large number of samples.
Table 1: Comparison of Emerging Analytical Techniques for Organoarsenic Compounds
| Technique | Principle | Advantages | Potential for High-Throughput |
| Thermal Desorption Ion Mobility Spectrometry (TD-IMS) | Separation of ions based on their mobility in a carrier gas after thermal desorption from a surface. | High speed, high sensitivity, versatility for surface detection. researchgate.net | Excellent |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation of charged species in a capillary under the influence of an electric field, coupled with mass spectrometric detection. | High separation efficiency for polar and charged compounds, low sample consumption. chromatographyonline.com | Good |
Advanced Understanding of Complex Environmental Transformation Pathways
Predicting the long-term environmental impact of 2-chlorovinylarsonic acid requires a comprehensive understanding of its transformation pathways under various environmental conditions. Research is moving beyond simple degradation studies to elucidate the complex interplay of biotic and abiotic processes that govern its fate.
Biotic Transformation:
Recent studies have identified microorganisms capable of degrading 2-chlorovinylarsonic acid. For instance, Nocardia carnea NK0505 and Rhodococcus opacus NK0506 have been shown to utilize CVAA as a sole carbon source. nih.gov The degradation pathway of CVAA by N. carnea NK0505 has been partially elucidated, with the identification of several metabolites. nih.gov
Identified Metabolites in the Microbial Degradation of 2-Chlorovinylarsonic Acid by Nocardia carnea NK0505 nih.gov
1-chloro-1,2-dihydroxyethane
Ethylene (B1197577) glycol
Glycolic acid
Arsenic acid
This research indicates that microbial activity can lead to the detoxification of 2-chlorovinylarsonic acid through the cleavage of the carbon-arsenic bond. Future research will likely focus on identifying the specific enzymes and genetic pathways involved in this degradation process, which could be harnessed for bioremediation applications.
Abiotic Transformation:
While biotic degradation is significant, abiotic processes can also contribute to the transformation of 2-chlorovinylarsonic acid. The abiotic degradation of chlorinated solvents, which share some structural similarities with CVAA, is known to be influenced by factors such as the presence of clay minerals and reduced iron species. publications.gc.caaltex.orgbenthambooks.com Research on the abiotic degradation of CVAA is less developed but is a critical area for future investigation to fully comprehend its environmental persistence.
Innovative Remediation and Waste Management Strategies for Organoarsenic Contaminants
The development of effective and sustainable remediation technologies for sites contaminated with 2-chlorovinylarsonic acid and other organoarsenic compounds is a high priority. Current research is exploring a range of innovative approaches beyond conventional methods.
Solidification/Stabilization (S/S):
Solidification/stabilization is a widely used technology for treating arsenic-containing wastes. nih.gov This process involves mixing the contaminated material with a binder, such as Portland cement or fly ash, to physically immobilize the contaminants and reduce their leachability. nih.gov The effectiveness of S/S is highly dependent on the speciation of arsenic, with different arsenic compounds exhibiting varying degrees of leachability after treatment. tandfonline.com Recent research has explored the use of alkaline activated slag as a binder, which has shown to significantly reduce the leachability of arsenic and increase the unconfined compressive strength of the solidified material. nih.gov
Table 2: Performance of Alkaline Activated Slag in the Solidification/Stabilization of Arsenic-Contaminated Soil nih.gov
| Binder Content (wt%) | Curing Time (days) | Leached Arsenic Concentration Reduction (%) | Unconfined Compressive Strength (MPa) |
| 20 | 28 | ~92 | ~19 |
Advanced Oxidation Processes (AOPs):
Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, are being investigated for the destruction of organic contaminants. While specific studies on the application of AOPs to 2-chlorovinylarsonic acid are limited, this technology holds promise for the complete mineralization of the organic portion of the molecule.
Bioremediation and Phytoremediation:
The discovery of microorganisms capable of degrading 2-chlorovinylarsonic acid opens up possibilities for bioremediation strategies. nih.gov These could involve bioaugmentation, where specific degrading microbes are introduced to a contaminated site, or biostimulation, where the growth of indigenous degrading populations is encouraged. Phytoremediation, the use of plants to remove or stabilize contaminants, is another area of active research for arsenic contamination in general, although its specific application to CVAA requires further investigation. mdpi.comresearchgate.net
Nanoremediation:
The use of nanomaterials, such as zero-valent iron (ZVI) nanoparticles, is an emerging technology for the remediation of a variety of contaminants, including arsenic. The high reactivity and large surface area of these nanoparticles can facilitate the degradation and immobilization of contaminants.
Predictive Modeling of Environmental Fate and Risk
To proactively manage the risks associated with 2-chlorovinylarsonic acid, it is essential to develop and utilize predictive models that can simulate its environmental fate and potential for exposure.
Multimedia Environmental Fate Models:
These models are used to predict the distribution of chemicals in different environmental compartments, such as air, water, soil, and sediment. researchgate.netrsc.orgcefic-lri.orgrero.chmdpi.com By incorporating data on the physical-chemical properties of 2-chlorovinylarsonic acid and the characteristics of the receiving environment, these models can estimate its persistence and long-range transport potential.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are computational tools that relate the chemical structure of a compound to its biological activity or environmental properties. nih.govwikipedia.orgresearchgate.netnih.govlibretexts.org These models can be used to predict the toxicity and environmental fate of 2-chlorovinylarsonic acid and its transformation products, even in the absence of extensive experimental data. The development of robust QSAR models for organoarsenic compounds is an important area of future research.
Probabilistic Risk Assessment (PRA):
PRA is a framework that explicitly considers uncertainty in the risk assessment process. altex.orgresearchgate.netnih.gov Instead of relying on deterministic, single-point estimates of risk, PRA uses probability distributions to characterize the range of possible outcomes. This approach provides a more realistic and comprehensive picture of the potential risks associated with 2-chlorovinylarsonic acid exposure and can help to inform more effective risk management decisions.
Future efforts in this area will focus on integrating these different modeling approaches to create a more holistic and accurate prediction of the environmental behavior and risks of 2-chlorovinylarsonic acid.
Q & A
Basic: What analytical methods are recommended for detecting trace levels of CVAOA in biological samples?
Methodological Answer:
For ultra-trace detection (e.g., in urine as a biomarker of Lewisite exposure), use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) in selective ion monitoring (SIM) mode. Key steps include:
- Derivatization : React CVAOA with 3,4-dimercaptotoluene (DMT) at a 1:1,000 molar ratio for 5 minutes at room temperature to form CVAOA-DMT, enhancing volatility for GC analysis .
- Optimized SPME : Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber for extraction.
- Validation : Achieve a linear range of 50.0 pg/mL–500 ng/mL (r² = 0.9985), LOD of 7.6 pg/mL, and recovery rates of 97.6–105% across low, medium, and high concentrations .
Basic: How can researchers distinguish CVAOA from structurally related arsenic compounds like CVAA (2-chlorovinylarsonous acid)?
Methodological Answer:
- Chromatographic Separation : Use GC-MS or HPLC with arsenic-specific detectors (e.g., ICP-MS) to resolve retention time differences. For example, CVAOA (arsonic acid) elutes later than CVAA (arsonous acid) due to higher polarity .
- Spectroscopic Confirmation : Compare IR spectra; CVAOA shows distinct As-O stretching bands (~800 cm⁻¹) absent in CVAA .
- Derivatization Specificity : DMT selectively reacts with CVAOA, forming a stable thiolate complex, whereas CVAA requires alternative derivatizing agents .
Basic: What are the standard models for assessing CVAOA toxicity in environmental samples?
Methodological Answer:
- Microtox™ Bioluminescence Assay : Measure inhibition of Aliivibrio fischeri luminescence. Prepare stock solutions in DMSO (≤0.0625% v/v) to avoid solvent interference, and test nominal concentrations up to 457.5 mg/L .
- Aquatic Toxicity Testing : Use Daphnia magna or fish cell lines, noting that CVAOA’s low solubility may require sonication or co-solvents (e.g., acetone) while controlling for solvent toxicity .
Advanced: How should researchers address contradictory data on CVAOA’s environmental persistence versus rapid degradation?
Methodological Answer:
- Contextualize Experimental Conditions : Degradation rates vary with pH, temperature, and microbial activity. For example, Nakamiya et al. (2009) isolated Pseudomonas spp. capable of degrading CVAOA in aerobic conditions, whereas abiotic hydrolysis in neutral water is slow .
- Analytical Artifact Checks : Confirm that detected "degradation products" (e.g., 2-chlorovinylarsine oxide) are not derivatization byproducts. Use isotopically labeled CVAOA as an internal standard to track true degradation .
Advanced: What experimental designs are optimal for studying CVAOA’s stability in aqueous matrices?
Methodological Answer:
- Kinetic Studies : Monitor CVAOA hydrolysis via HPLC-ICP-MS at controlled pH (4–10) and temperature (4–50°C). Note that >90% degradation occurs within 24 hours at pH 10 and 50°C, forming 2-chlorovinylarsine oxide .
- Isotope Tracing : Use deuterated water (D₂O) to distinguish hydrolysis pathways. IR spectroscopy reveals As-Cl bond cleavage in D₂O, confirming nucleophilic substitution mechanisms .
Advanced: How can microbial degradation pathways of CVAOA be elucidated for bioremediation applications?
Methodological Answer:
- Enrichment Cultures : Incubate contaminated soil/water samples with CVAOA as the sole arsenic source. Isolate strains (e.g., Burkholderia or Pseudomonas) via selective media .
- Metabolite Profiling : Use LC-HRMS to identify intermediates like 2-chlorovinylarsonous acid (CVAA) and arsenate, confirming enzymatic arsenate reductase activity .
- Genomic Analysis : Perform shotgun metagenomics on consortia to identify arsC (arsenate reductase) and aioA (arsenite oxidase) genes .
Advanced: What are the key challenges in quantifying CVAOA in complex matrices like seawater or sediment?
Methodological Answer:
- Matrix Interference Mitigation : Pre-treat samples with Chelex-100 resin to remove competing metal ions. For sediments, use sequential extraction (e.g., NH₂OH·HCl for Fe/Mn oxide-bound arsenic) .
- Recovery Validation : Spike samples with CVAOA-DMT and compare pre-/post-extraction yields. Adjust SPME fiber coatings (e.g., CAR/PDMS for nonpolar matrices) .
Basic: What protocols ensure reproducible derivatization of CVAOA for GC-MS analysis?
Methodological Answer:
- Stoichiometric Control : Maintain a 1:1,000 CVAOA:DMT ratio to avoid under-/over-derivatization. Excess DMT reduces interference from competing thiols .
- Reaction Time Optimization : Conduct kinetic studies (1–30 minutes) to determine the 5-minute threshold for complete derivatization at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
